2-Aminooxazole-5-carbonitrile
Overview
Description
2-Aminooxazole-5-carbonitrile is a heterocyclic compound belonging to the oxazole family. It features a five-membered ring structure containing one oxygen atom and one nitrogen atom, with an amino group at the 2nd position and a carbonitrile group at the 5th position. This compound has garnered significant attention due to its versatile reactivity, synthetic accessibility, and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminooxazole-5-carbonitrile can be synthesized through the reaction of ethyl cyanoacetate with 2-amino-4,5-dihydrooxazole in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction typically proceeds under mild conditions, and the product can be purified using techniques like recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable reactions using readily available starting materials and standard purification techniques. The compound’s stability and moderate solubility in polar solvents make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Aminooxazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form larger ring structures through cyclization.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Bases: Sodium ethoxide, sodium methoxide.
Solvents: Polar solvents like methanol, ethanol, and acetone.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed:
Substituted Oxazoles: Through nucleophilic substitution.
Cyclized Products: Larger heterocyclic compounds.
Condensation Products: Imines and related compounds.
Scientific Research Applications
2-Aminooxazole-5-carbonitrile finds applications in various fields of research and industry:
Medicinal Chemistry: Used as a building block in the synthesis of biologically active molecules with potential therapeutic applications.
Organic Chemistry: Serves as an intermediate in the synthesis of complex organic compounds.
Materials Science: Utilized in the development of new materials with specific properties.
Agrochemistry: Employed in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 2-Aminooxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and carbonitrile groups enable it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This makes it a valuable scaffold for drug discovery and development.
Comparison with Similar Compounds
2-Aminothiazole-5-carbonitrile: Contains a sulfur atom instead of an oxygen atom in the ring.
2-Aminobenzoxazole: Features a benzene ring fused to the oxazole ring.
2-Aminopyridine-5-carbonitrile: Contains a pyridine ring instead of an oxazole ring
Uniqueness: 2-Aminooxazole-5-carbonitrile is unique due to its specific ring structure and the presence of both an amino group and a carbonitrile group. This combination imparts distinct reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-1,3-oxazole-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-1-3-2-7-4(6)8-3/h2H,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXADFZKJKYCGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418740-51-8 | |
Record name | 2-amino-1,3-oxazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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